1,4,6-Tri-O-acétyl-2,3-O-carbonyl-alpha-D-mannopyranose

Vue d'ensemble

Description

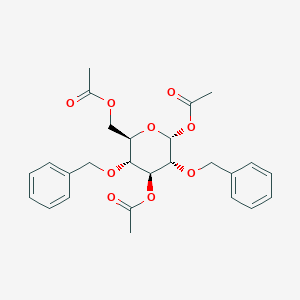

1,4,6-Tri-O-acetyl-2,3-O-carbonyl-alpha-D-mannopyranose is a biochemical reagent primarily used in glycobiology research. This compound is a derivative of mannose, a simple sugar, and is characterized by its acetyl and carbonyl functional groups. It plays a significant role in the study of carbohydrate chemistry, glycan formation and degradation, and protein-glycan interactions .

Applications De Recherche Scientifique

Pharmaceutical Development

Role in Drug Synthesis:

1,4,6-Tri-O-acetyl-2,3-O-carbonyl-alpha-D-mannopyranose is utilized as an intermediate in the synthesis of various pharmaceutical agents. Its structural properties allow for the modification and creation of glycosidic bonds essential for drug formulation.

Case Study:

- Antiviral Agents: Research has shown that derivatives of this compound can be used to synthesize antiviral agents targeting viral glycoproteins. For instance, modifications to the acetyl groups can enhance binding affinity to specific receptors on viral surfaces.

Glycochemistry

Synthesis of Oligosaccharides:

This compound plays a significant role in the synthesis of complex oligosaccharides, which are crucial for understanding biological processes such as cell signaling and immune responses.

Data Table: Synthesis Applications

| Application | Description | Reference |

|---|---|---|

| Oligosaccharide Synthesis | Used as a precursor for synthesizing α-mannosides. | |

| Glycosylation Reactions | Facilitates the formation of glycosidic bonds in oligosaccharides. |

Biotechnology

Development of Glycoproteins:

The compound is instrumental in biotechnology for developing glycoproteins and other biomolecules. These biomolecules are vital for targeted therapies and vaccines.

Case Study:

- Vaccine Development: Research indicates that mannosylated proteins can enhance immune responses when used in vaccine formulations. The incorporation of 1,4,6-Tri-O-acetyl-2,3-O-carbonyl-alpha-D-mannopyranose into these proteins increases their stability and efficacy.

Food Industry

Flavoring Agent:

In the food industry, this compound can be utilized as a flavoring agent or sweetener due to its unique taste profile while maintaining safety and stability.

Data Table: Food Applications

| Application | Description | Reference |

|---|---|---|

| Flavoring Agent | Provides a sweet taste in food products without altering safety profiles. | |

| Sweetener | Acts as a natural sweetener alternative in various food formulations. |

Cosmetic Formulations

Moisturizing Properties:

1,4,6-Tri-O-acetyl-2,3-O-carbonyl-alpha-D-mannopyranose is also employed in skincare products for its moisturizing properties.

Case Study:

- Cream Formulations: Studies show that incorporating this compound into lotions enhances texture and moisture retention, making it a popular choice among cosmetic formulators.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 1,4,6-Tri-O-acetyl-2,3-O-carbonyl-alpha-D-mannopyranose typically involves the acetylation and carbonylation of mannose derivatives. One common method starts with the acetylation of mannose using acetic anhydride in the presence of a catalyst such as pyridine.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.

Analyse Des Réactions Chimiques

Types of Reactions: 1,4,6-Tri-O-acetyl-2,3-O-carbonyl-alpha-D-mannopyranose undergoes various chemical reactions, including:

Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield the corresponding hydroxyl groups.

Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.

Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions, water or alcohol as solvent.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

Hydrolysis: Mannose derivatives with free hydroxyl groups.

Reduction: 1,4,6-Tri-O-acetyl-2,3-O-hydroxy-alpha-D-mannopyranose.

Substitution: Mannose derivatives with substituted functional groups.

Mécanisme D'action

The compound exerts its effects through its functional groups. The acetyl groups protect the hydroxyl groups of mannose, allowing selective reactions at other positions. The carbonyl group can participate in various chemical reactions, facilitating the synthesis of complex molecules. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .

Comparaison Avec Des Composés Similaires

3,4,6-Tri-O-acetyl-D-glucal: Another acetylated sugar derivative used in carbohydrate synthesis.

2,3,4,6-Tetra-O-acetyl-D-mannose: A fully acetylated mannose derivative with similar protective groups.

1,2,3,4-Tetra-O-acetyl-beta-D-glucopyranose: A related compound with acetyl groups on all hydroxyl positions.

Uniqueness: 1,4,6-Tri-O-acetyl-2,3-O-carbonyl-alpha-D-mannopyranose is unique due to its specific pattern of acetylation and the presence of a carbonyl group. This combination allows for selective reactions and makes it a valuable intermediate in the synthesis of complex carbohydrates and glycosides .

Activité Biologique

1,4,6-Tri-O-acetyl-2,3-O-carbonyl-alpha-D-mannopyranose is a significant compound in glycobiology and carbohydrate chemistry. This derivative of mannose features acetyl and carbonyl functional groups, making it a valuable reagent for studying various biological processes. Its unique structure allows for selective reactions that are critical in synthesizing complex carbohydrates and glycosides.

- Molecular Formula : C26H30O9

- Molecular Weight : 486.51 g/mol

- CAS Number : 79414-66-7

The biological activity of 1,4,6-Tri-O-acetyl-2,3-O-carbonyl-alpha-D-mannopyranose is largely attributed to its functional groups. The acetyl groups provide protection to the hydroxyl groups on mannose, facilitating selective reactivity at other positions. The carbonyl group can engage in various chemical transformations, which are crucial for synthesizing biologically active compounds.

Biological Applications

- Glycan Research : This compound serves as a building block in the synthesis of complex carbohydrates. It plays a crucial role in understanding glycan structures and their interactions with proteins.

- Drug Development : It is utilized as a precursor in the synthesis of glycosylated drugs, which are essential for enhancing the efficacy and stability of therapeutic agents.

- Immunomodulation : Research has indicated that polysaccharides like this compound can modulate immune responses, potentially aiding in disease prevention and treatment.

Immunological Studies

A study published in Polysaccharides—Naturally Occurring Immune Modulators highlights the role of polysaccharides in immune modulation. The findings suggest that compounds like 1,4,6-Tri-O-acetyl-2,3-O-carbonyl-alpha-D-mannopyranose may enhance immune responses against infections and chronic diseases due to their structural complexity and ability to interact with immune cells .

Synthesis and Characterization

Research has demonstrated various synthetic routes for producing this compound. A common method involves acetylation using acetic anhydride in the presence of a catalyst like pyridine. This process not only yields high purity but also allows for the exploration of different reaction conditions to optimize yield .

Case Studies

Propriétés

IUPAC Name |

[(2R,3R,4S,5R,6R)-4,6-diacetyloxy-3,5-bis(phenylmethoxy)oxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H30O9/c1-17(27)30-16-22-23(31-14-20-10-6-4-7-11-20)24(33-18(2)28)25(26(35-22)34-19(3)29)32-15-21-12-8-5-9-13-21/h4-13,22-26H,14-16H2,1-3H3/t22-,23-,24+,25-,26+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAUYNTYUSYJZRN-RTJMFUJLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OC(=O)C)OCC2=CC=CC=C2)OC(=O)C)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC(=O)C)OCC2=CC=CC=C2)OC(=O)C)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50443281 | |

| Record name | 1,3,6-Tri-O-acetyl-2,4-di-O-benzyl-alpha-D-glucopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50443281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

486.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79414-66-7 | |

| Record name | 1,3,6-Tri-O-acetyl-2,4-di-O-benzyl-alpha-D-glucopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50443281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.